REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[CH:9][C:8]([CH2:11][CH3:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[C:13](Cl)(=O)[O:14]CC.C(Cl)(=O)C>CCCCCC>[CH2:11]([C:8]1[CH:9]=[CH:10][C:2]2[NH:1][C:13](=[O:14])[O:5][C:4](=[O:6])[C:3]=2[CH:7]=1)[CH3:12]
|
Name
|
|
Quantity
|
20.28 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)O)C=C(C=C1)CC
|
Name
|
|
Quantity
|
53.5 g
|
Type
|
reactant
|
Smiles
|
C(OCC)(=O)Cl
|
Name
|
|
Quantity
|
13.81 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 50 minutes at 100° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 90° C
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 2 hours at 100° C
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
to stand at ambient temperature
|
Type
|
CUSTOM
|
Details
|
to give crystals, which
|
Type
|
CUSTOM
|
Details
|
were separated by filtration
|
Type
|
WASH
|
Details
|
washed with hexane
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
50 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=CC2=C(C(OC(N2)=O)=O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.55 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |